L-Lysyl-N~5~-(diaminomethylidene)-L-ornithyl-L-cysteinyl-L-leucyl-N~5~-(diaminomethylidene)-L-ornithine
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Overview
Description
L-Lysyl-N~5~-(diaminomethylidene)-L-ornithyl-L-cysteinyl-L-leucyl-N~5~-(diaminomethylidene)-L-ornithine is a complex peptide compound It is composed of multiple amino acids, including lysine, ornithine, cysteine, and leucine, with specific modifications such as the diaminomethylidene group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of L-Lysyl-N~5~-(diaminomethylidene)-L-ornithyl-L-cysteinyl-L-leucyl-N~5~-(diaminomethylidene)-L-ornithine typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The diaminomethylidene modification is introduced through specific reagents and conditions that protect and deprotect functional groups as needed.
Industrial Production Methods
Industrial production of this compound would likely involve large-scale SPPS, utilizing automated peptide synthesizers to ensure precision and efficiency. The process would include rigorous purification steps, such as high-performance liquid chromatography (HPLC), to achieve the desired purity and yield.
Chemical Reactions Analysis
Types of Reactions
L-Lysyl-N~5~-(diaminomethylidene)-L-ornithyl-L-cysteinyl-L-leucyl-N~5~-(diaminomethylidene)-L-ornithine can undergo various chemical reactions, including:
Oxidation: The cysteine residue can be oxidized to form disulfide bonds.
Reduction: Disulfide bonds can be reduced back to free thiols.
Substitution: Amino groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or iodine can be used under mild conditions.
Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP) are common reducing agents.
Substitution: Nucleophilic substitution can be facilitated by reagents like N-hydroxysuccinimide (NHS) esters.
Major Products
Oxidation: Formation of disulfide-linked peptides.
Reduction: Regeneration of free thiol groups.
Substitution: Modified peptides with new functional groups attached to amino residues.
Scientific Research Applications
L-Lysyl-N~5~-(diaminomethylidene)-L-ornithyl-L-cysteinyl-L-leucyl-N~5~-(diaminomethylidene)-L-ornithine has several applications in scientific research:
Chemistry: Used as a model compound to study peptide synthesis and modification techniques.
Biology: Investigated for its role in protein-protein interactions and enzyme activity.
Medicine: Potential therapeutic applications due to its ability to interact with biological targets.
Industry: Utilized in the development of novel biomaterials and drug delivery systems.
Mechanism of Action
The mechanism of action of L-Lysyl-N~5~-(diaminomethylidene)-L-ornithyl-L-cysteinyl-L-leucyl-N~5~-(diaminomethylidene)-L-ornithine involves its interaction with specific molecular targets, such as enzymes and receptors. The diaminomethylidene groups play a crucial role in binding to active sites, modulating the activity of target proteins. This compound can influence various biochemical pathways, leading to changes in cellular functions.
Comparison with Similar Compounds
Similar Compounds
- L-Lysyl-N~5~-(diaminomethylidene)-L-ornithyl-L-tryptophyl-L-histidyl-L-phenylalanyl-L-glutamic acid
- L-lysyl-N~5~-(diaminomethylidene)-L-ornithyl-N~5~-(diaminomethylidene)-L-ornithyl-L-tryptophyl-L-lysyl-L-lysyl-L-asparaginyl-L-phenylalanyl-L-isoleucyl-L-alanyl-L-valine
- L-lysyl-L-lysyl-N~5~-(diaminomethylidene)-L-ornithyl-N~5~-(diaminomethylidene)-L-ornithyl-L-prolyl-L-valyl-L-lysyl-L-valyl-L-tyrosyl-L-proline
Uniqueness
L-Lysyl-N~5~-(diaminomethylidene)-L-ornithyl-L-cysteinyl-L-leucyl-N~5~-(diaminomethylidene)-L-ornithine is unique due to its specific sequence and modifications, which confer distinct biochemical properties. The presence of cysteine allows for the formation of disulfide bonds, adding stability and functionality to the peptide. The diaminomethylidene groups enhance its binding affinity to molecular targets, making it a valuable compound for research and therapeutic applications.
Properties
CAS No. |
667412-07-9 |
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Molecular Formula |
C27H54N12O6S |
Molecular Weight |
674.9 g/mol |
IUPAC Name |
(2S)-2-[[(2S)-2-[[(2R)-2-[[(2S)-2-[[(2S)-2,6-diaminohexanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-3-sulfanylpropanoyl]amino]-4-methylpentanoyl]amino]-5-(diaminomethylideneamino)pentanoic acid |
InChI |
InChI=1S/C27H54N12O6S/c1-15(2)13-19(23(42)37-18(25(44)45)9-6-12-35-27(32)33)38-24(43)20(14-46)39-22(41)17(8-5-11-34-26(30)31)36-21(40)16(29)7-3-4-10-28/h15-20,46H,3-14,28-29H2,1-2H3,(H,36,40)(H,37,42)(H,38,43)(H,39,41)(H,44,45)(H4,30,31,34)(H4,32,33,35)/t16-,17-,18-,19-,20-/m0/s1 |
InChI Key |
GIFSDTDDMOONAH-HVTWWXFQSA-N |
Isomeric SMILES |
CC(C)C[C@@H](C(=O)N[C@@H](CCCN=C(N)N)C(=O)O)NC(=O)[C@H](CS)NC(=O)[C@H](CCCN=C(N)N)NC(=O)[C@H](CCCCN)N |
Canonical SMILES |
CC(C)CC(C(=O)NC(CCCN=C(N)N)C(=O)O)NC(=O)C(CS)NC(=O)C(CCCN=C(N)N)NC(=O)C(CCCCN)N |
Origin of Product |
United States |
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